7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the condensation of 6-substituted-1,3-benzothiazol-2-amine with appropriate aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its radiosensitizing properties, enhancing the effectiveness of radiotherapy in cancer treatment.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce DNA fragmentation and inhibit DNA repair mechanisms, thereby promoting cell death in cancer cells. The compound’s radiosensitizing effect is believed to enhance the generation of free radicals, further damaging cancer cell DNA .
Comparison with Similar Compounds
Similar Compounds
- 7-Sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole
- 7-Bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole
- 7-Sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole
Uniqueness
7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, this compound has shown significant potential as a radiosensitizer and anticancer agent, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C17H14N2S |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C17H14N2S/c1-11-3-6-13(7-4-11)14-10-19-15-8-5-12(2)9-16(15)20-17(19)18-14/h3-10H,1-2H3 |
InChI Key |
IJKSUSSSTHTRIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C)SC3=N2 |
Origin of Product |
United States |
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